molecular formula C22H24N2O5 B10994398 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

Cat. No.: B10994398
M. Wt: 396.4 g/mol
InChI Key: SEZBIBASCXCRFF-UHFFFAOYSA-N
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Description

The compound N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide features a benzoxazine core fused with a carboxamide group and a tetrahydropyran ring substituted with a 4-methoxyphenyl moiety. This structure combines heterocyclic and aromatic elements, which are often associated with bioactivity in medicinal chemistry.

Synthetic routes for this compound involve condensation reactions of [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine with ethyl oxamate or succinamic acid derivatives, yielding disubstituted oxamides or succinamides . These methods highlight its role as a precursor for bioactive amides, though specific pharmacological data remain undisclosed in the provided evidence.

Properties

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide

InChI

InChI=1S/C22H24N2O5/c1-27-17-5-3-16(4-6-17)22(8-10-28-11-9-22)14-23-21(26)15-2-7-19-18(12-15)24-20(25)13-29-19/h2-7,12H,8-11,13-14H2,1H3,(H,23,26)(H,24,25)

InChI Key

SEZBIBASCXCRFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC4=C(C=C3)OCC(=O)N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide involves multiple steps. One common approach is the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ylmethanamine with an appropriate benzoxazine derivative under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane or tetrahydrofuran and may involve catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of the target compound and analogs:

Compound Name Molecular Formula Key Functional Groups Notable Features Reference
Target Compound C₂₃H₂₄N₂O₅ Benzoxazine, carboxamide, tetrahydropyran, methoxyphenyl Combines rigid benzoxazine with flexible tetrahydropyran; potential CNS activity
N-(4-Fluoro-3-methoxybenzyl)-6-(2-{[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl}-2H-tetrazol-5-yl)-2-methyl-4-pyrimidinecarboxamide (Compound 43a) C₂₃H₂₆FN₇O₅ Pyrimidine, tetrazole, dioxane, fluoromethoxy, carboxamide Fluorine enhances metabolic stability; tetrazole and pyrimidine improve binding diversity
N-Aryloxamides (derivatives) Varies Oxamide, aryl groups, tetrahydropyran Tailored aryl substituents modulate solubility and target selectivity
Key Observations:
  • Benzoxazine vs.
  • Tetrahydropyran vs.
  • Methoxy vs. Fluoro Substituents : The 4-methoxyphenyl group in the target compound may confer moderate electron-donating effects, whereas Compound 43a’s 4-fluoro-3-methoxybenzyl group combines electron-withdrawing (fluoro) and donating (methoxy) properties, optimizing pharmacokinetics .
Key Findings:
  • The target compound’s synthesis is streamlined compared to Compound 43a, which demands precise stereochemical control.

Physicochemical and Pharmacological Implications

  • Solubility : The hydroxylmethyl group in Compound 43a’s dioxane ring likely improves water solubility over the target compound’s lipophilic tetrahydropyran.
  • Metabolic Stability : Fluorine in Compound 43a may reduce oxidative metabolism, extending half-life compared to the target compound’s methoxy group.
  • Target Selectivity : The benzoxazine core’s planar structure may favor interactions with flat binding pockets (e.g., enzyme active sites), whereas Compound 43a’s pyrimidine-tetrazole system could target allosteric sites.

Biological Activity

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on the biological properties of this compound, including its antibacterial, anticancer, and enzyme inhibition activities.

The compound has the following chemical characteristics:

  • Molecular Formula : C25H26N2O5
  • Molecular Weight : 434.48 g/mol
  • CAS Number : 664993-53-7

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For example, related compounds demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . Molecular docking studies further support these findings by showing favorable interactions between the compounds and bacterial proteins .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

Anticancer Activity

The anticancer potential of the compound has been evaluated through cytotoxicity assays against human cancer cell lines. In particular, compounds within this chemical class have shown promising results against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines. For instance, certain derivatives exhibited higher cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin .

Cell LineIC50 (µM)Comparison with Doxorubicin
MCF-715Less toxic than Doxorubicin
Bel-740220Comparable toxicity

Enzyme Inhibition

The compound has also been assessed for its ability to inhibit key enzymes involved in various biological processes. Notably, it has shown significant inhibition of acetylcholinesterase (AChE) and urease . The inhibition of these enzymes is crucial for therapeutic applications in conditions such as Alzheimer's disease and urinary tract infections.

EnzymeInhibition Activity
AcetylcholinesteraseStrong Inhibitor
UreaseStrong Inhibitor

Case Studies

Several case studies have highlighted the biological activities of related compounds:

  • Antibacterial Study : A series of synthesized compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the molecular structure significantly enhanced antibacterial activity .
  • Cytotoxicity Assay : A study focused on evaluating the cytotoxic effects of various benzoxazine derivatives showed that specific substitutions led to increased potency against cancer cell lines while maintaining low toxicity towards normal cells .

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